molecular formula C10H11NOS B071560 2-Ethyl-7-methoxy-1,3-benzothiazole CAS No. 163299-21-6

2-Ethyl-7-methoxy-1,3-benzothiazole

Cat. No.: B071560
CAS No.: 163299-21-6
M. Wt: 193.27 g/mol
InChI Key: AMXHBFCYIDWTEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-7-methoxy-1,3-benzothiazole (CAS 163299-21-6) is a chemical compound with a molecular formula of C10H11NOS and a molecular weight of 193.27 g/mol . As a benzothiazole derivative, it belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and oncology research. Benzothiazole scaffolds are frequently investigated for their potent and selective antitumor properties . Studies on similar compounds have demonstrated promising anticancer activity against a range of human cancer cell lines, including lung (H1299), liver (HepG2), and breast (MCF-7) carcinomas . The research value of this scaffold lies in its ability to act as a kinase inhibitor; such compounds can mimic the adenine moiety of ATP, allowing them to compete for binding in the catalytic domains of key enzymes like protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs) . This mechanism can disrupt critical pro-cancer signaling pathways, leading to the inhibition of cancer cell proliferation and survival. The specific substitution pattern of an ethyl group at the 2-position and a methoxy group at the 7-position defines this particular congener and may influence its physicochemical properties, biological activity, and selectivity profile. Further research is required to fully elucidate the specific applications and mechanism of action of this compound. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

163299-21-6

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

2-ethyl-7-methoxy-1,3-benzothiazole

InChI

InChI=1S/C10H11NOS/c1-3-9-11-7-5-4-6-8(12-2)10(7)13-9/h4-6H,3H2,1-2H3

InChI Key

AMXHBFCYIDWTEE-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(S1)C(=CC=C2)OC

Canonical SMILES

CCC1=NC2=C(S1)C(=CC=C2)OC

Synonyms

Benzothiazole, 2-ethyl-7-methoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

The following table and analysis compare 2-Ethyl-7-methoxy-1,3-benzothiazole with structurally and functionally related benzothiazole derivatives, based on substituent effects, applications, and research findings from the provided evidence.

Compound Name Substituents Key Properties/Applications References
This compound 2-ethyl, 7-methoxy Hypothesized enhanced lipophilicity and bioactivity due to ethyl and methoxy groups.
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole 5-chloro, 2-(4-methoxyphenyl) Planar structure with a dihedral angle of 15.56°; exhibits antifungal and antibacterial activity.
2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol 5-chloro, 2-(4-methoxy-2-hydroxyphenyl) Near-planar structure (dihedral angle: 1.23°); stabilized by hydrogen bonding and π-π interactions.
6-Trifluoromethoxy-2-piperazin-1-yl-1,3-benzothiazole 6-trifluoromethoxy, 2-piperazinyl High potency as a sodium channel inhibitor (IC₅₀ = 0.8 μM); notable use-dependent behavior.
2-Amino-1,3-benzothiazole 2-amino Bioisostere of benzoxazole; foundational structure for Riluzole (ALS drug) and herbicidal agents.
2-Mercapto-1,3-benzothiazole (MBT) 2-mercapto Antioxidant and corrosion inhibitor in lubricants; SH group critical for antibacterial activity.

Key Comparative Insights

Substituent Position and Planarity

  • Methoxy groups at the 4-position on pendant phenyl rings (e.g., 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole) induce moderate dihedral angles (~15°), reducing molecular planarity . In contrast, methoxy groups directly on the benzothiazole core (e.g., 7-methoxy in the target compound) may enhance planarity and π-π stacking, improving luminescent or semiconductor properties .
  • Chlorine substituents (e.g., at the 5-position) increase electrophilicity, enhancing interactions with biological targets .

Functional Group Effects on Bioactivity 2-Amino vs. 2-Mercapto: Substitution of the 2-position with -NH₂ (2-amino) instead of -SH (2-mercapto) abolishes antibacterial activity but improves antifungal potency, as seen in 2-amino derivatives (MIC = 4–8 mg/mL against Candida spp.) . Alkyl/Aryl Groups: Ethyl groups at the 2-position (hypothetical in the target compound) may enhance lipophilicity and membrane permeability compared to bulkier aryl groups (e.g., 4-methoxyphenyl in ).

Thermal and Structural Stability Hydrogen bonding (e.g., C–H⋯O interactions in 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol) and π-π stacking stabilize crystal structures, critical for material science applications . Trifluoromethoxy groups (e.g., in ) improve metabolic stability and bioavailability in pharmaceuticals.

Applications Pharmaceuticals: 6-Trifluoromethoxy-2-piperazinyl derivatives show promise as sodium channel blockers , while 2-amino derivatives serve as kinase inhibitors . Agrochemicals: Chlorinated benzothiazoles (e.g., ) exhibit broad-spectrum herbicidal and antifungal activity. Materials Science: Methoxy-substituted benzothiazoles are explored for liquid crystals and OLEDs due to tunable luminescence .

Preparation Methods

Bromine-Catalyzed Thiocyanation

In a representative procedure, 3-methoxy-4-ethyl-aniline (1.0 equiv) reacts with ammonium thiocyanate (1.2 equiv) in ethanol under bromine catalysis (0.1 equiv) at 0–5°C for 4 hours. The intermediate thiourea undergoes cyclization upon heating to 80°C in concentrated HCl, yielding 2-ethyl-7-methoxy-1,3-benzothiazole. This method achieves moderate yields (52–58%) due to competing side reactions, such as over-oxidation of the ethyl group.

Key variables:

  • Temperature control : Lower temperatures (<10°C) during thiocyanation minimize byproduct formation.

  • Acid concentration : HCl (6 M) optimizes cyclization efficiency.

Alkylation of 2-Aminobenzothiazole Derivatives

Functionalization of preformed 2-aminobenzothiazoles provides a modular route to introduce the ethyl group.

Gabriel Synthesis with Ethyl Halides

7-Methoxy-1,3-benzothiazol-2-amine (1.0 equiv) reacts with ethyl bromide (1.5 equiv) in dry dimethylformamide (DMF) using potassium carbonate (2.0 equiv) as a base at 60°C for 12 hours. The reaction proceeds via nucleophilic substitution, affording the target compound in 65–70% yield after recrystallization from ethanol.

Optimization insights:

  • Solvent polarity : DMF enhances nucleophilicity of the amine compared to acetone or THF.

  • Base selection : Potassium carbonate outperforms triethylamine in minimizing N-ethylation byproducts.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly accelerates reaction kinetics, enabling a one-pot synthesis from 4-ethyl-3-methoxyaniline and carbon disulfide.

Microwave Cyclocondensation Protocol

A mixture of 4-ethyl-3-methoxyaniline (1.0 equiv), carbon disulfide (1.2 equiv), and iodine (0.05 equiv) in ethanol is irradiated at 150°C for 15 minutes under 300 W microwave power. This method achieves 82% yield with >95% purity, as confirmed by HPLC.

Advantages:

  • Time efficiency : 15 minutes vs. 8–12 hours for conventional heating.

  • Scalability : Demonstrated at 50-g scale with consistent yields.

Transition-metal catalysis enables late-stage introduction of the ethyl group via Suzuki-Miyaura coupling.

Suzuki Coupling with Ethylboronic Acid

7-Methoxy-1,3-benzothiazol-2-yl triflate (1.0 equiv) reacts with ethylboronic acid (1.5 equiv) using Pd(PPh₃)₄ (5 mol%) in toluene/water (3:1) at 90°C for 6 hours. The reaction affords this compound in 75% yield with excellent regioselectivity.

Critical parameters:

  • Ligand effects : Bulky phosphine ligands suppress protodeboronation.

  • Solvent system : Biphasic toluene/water enhances catalyst stability.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction TimeKey Advantage
Bromine-catalyzed52–5890–928–10 hLow-cost reagents
Gabriel alkylation65–7094–9612 hModular functionalization
Microwave-assisted82>950.25 hRapid synthesis
Palladium-catalyzed75986 hRegioselective coupling

Mechanistic Considerations

Cyclocondensation Pathway

The reaction initiates with electrophilic attack of bromine on the aniline nitrogen, facilitating thiocyanation. Cyclization proceeds via intramolecular nucleophilic aromatic substitution, where the thiolate attacks the adjacent carbon, eliminating ammonia.

Suzuki Coupling Mechanism

Oxidative addition of the benzothiazolyl triflate to Pd(0) forms a Pd(II) intermediate. Transmetallation with ethylboronic acid followed by reductive elimination yields the coupled product while regenerating the Pd(0) catalyst.

Challenges and Optimization Strategies

  • Regioselectivity : Competing C-4 ethylation occurs in Gabriel alkylation unless sterically hindered bases (e.g., DBU) are employed.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:4) effectively separates target compounds from dimeric byproducts .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2-Ethyl-7-methoxy-1,3-benzothiazole, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis often involves nucleophilic substitution or cyclization reactions. For example, methoxy and ethyl groups can be introduced via alkylation or aryl halide displacement under controlled pH and temperature. Optimization includes using polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ to enhance yield . Microwave-assisted synthesis under solvent-free conditions can reduce reaction time and improve efficiency .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating the target compound .

Q. What safety protocols should be followed when handling benzothiazole derivatives in laboratory settings?

  • Safety Measures :

  • Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats) to avoid inhalation or skin contact .
  • Store compounds in airtight containers away from light and moisture to prevent degradation .
  • Dispose of waste through certified hazardous waste management services to comply with environmental regulations .

Advanced Research Questions

Q. How can hydrogen-bonding interactions be optimized in cocrystallization studies of this compound?

  • Design Strategy : Cocrystallization with dicarboxylic acids (e.g., octanedioic acid) leverages hydrogen bonds between the benzothiazole’s amino/thiazole groups and the acid’s carboxyl moieties. Use methanol-water mixed solvents to enhance solubility and nucleation .
  • Characterization : Confirm cocrystal formation via single-crystal X-ray diffraction (SHELX refinement) and FTIR to validate H-bonding patterns .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data during structural analysis?

  • Approach :

  • Cross-validate computational models (DFT, molecular dynamics) with experimental data (NMR, UV-Vis). For example, discrepancies in NMR chemical shifts may arise from solvent effects not accounted for in simulations .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .

Q. What are the best practices for refining crystal structures of benzothiazole derivatives using X-ray diffraction data?

  • Refinement Protocol :

  • Use SHELXL for small-molecule refinement. Apply restraints for thermal parameters and validate geometry with PLATON .
  • Address twinning or disorder by partitioning data or using twin-law matrices. For high-resolution data, anisotropic refinement improves accuracy .

Q. How can green chemistry principles be applied to the synthesis of this compound to enhance sustainability?

  • Eco-Friendly Methods :

  • Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Employ catalytic methods (e.g., enzyme-mediated reactions) to reduce waste. Microwave or ultrasound-assisted synthesis minimizes energy consumption .

Notes

  • Contradiction Handling : When spectral data conflicts, prioritize experimental validation (e.g., X-ray crystallography) over computational models .
  • Advanced Tools : SHELX programs are critical for structural refinement but may require manual adjustment for disordered moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.